molecular formula C19H24N4O4 B10989093 N-(3,5-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(3,5-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B10989093
M. Wt: 372.4 g/mol
InChI Key: GBYFCUKSLIBJSU-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H22N4O4\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_4

This structure consists of a piperidine core substituted with a 3,5-dimethoxyphenyl group and a 6-methoxypyridazin-3-yl moiety, contributing to its unique pharmacological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular metabolism and energy production. This inhibition can lead to altered metabolic pathways in cancer cells, potentially enhancing their sensitivity to chemotherapy .
  • Cytotoxic Effects on Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. It selectively induces apoptosis in malignant cells while sparing normal cells, indicating its potential as an anticancer agent .
  • Modulation of Cellular Signaling Pathways : The compound affects signaling pathways associated with cell survival and proliferation. For instance, it may activate caspases involved in the apoptotic process and influence mitochondrial membrane potential .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1HL-60 (Leukemia)5.0Induction of apoptosis via caspase activation
Study 2HSC-2 (Oral Squamous Carcinoma)7.2Selective cytotoxicity towards malignant cells
Study 3HCT116 (Colon Cancer)6.5Modulation of mitochondrial function

Case Study 1: Anticancer Activity

In a recent study published in Cancer Research, the effects of this compound were evaluated against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of conventional chemotherapeutics like melphalan and curcumin. The study concluded that this compound could serve as a lead for developing novel anticancer therapies .

Case Study 2: Metabolic Regulation

Another study focused on the metabolic effects of the compound on glucose metabolism in cancer cells. It was found that by inhibiting PDHK, the compound increased glucose oxidation and reduced lactate production in cancer cells, suggesting a shift towards more efficient metabolic pathways that could enhance the efficacy of existing treatments .

Scientific Research Applications

Opioid Receptor Antagonism

This compound belongs to a class of piperidine derivatives that have been studied for their efficacy as opioid receptor antagonists. Research indicates that modifications in the piperidine structure can lead to compounds with selective activity against opioid receptors, which are crucial in managing pain and addiction disorders. For instance, the pharmacophore derived from similar piperidine structures has been utilized to develop drugs aimed at treating obesity and gastrointestinal recovery post-surgery .

Neuropharmacology

The structural characteristics of N-(3,5-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide suggest potential neuropharmacological effects. Its design allows for interaction with various neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression and anxiety. The compound's ability to modulate receptor activity makes it a candidate for further exploration in neuropharmacological studies.

Case Study: Opioid Receptor Antagonists

A study highlighted the development of opioid receptor antagonists derived from piperidine structures, including those similar to this compound. These compounds were shown to effectively block opioid receptors, leading to reduced analgesic effects and potential applications in treating opioid dependence .

Case Study: Targeted Drug Delivery

Research has demonstrated the use of nanoparticle-based drug delivery systems that incorporate compounds like this compound for targeted delivery in cancer therapy. The compound's ability to bind selectively to cancer cell markers enhances the efficacy of chemotherapeutic agents while minimizing systemic toxicity .

Data Tables

Application Area Description Potential Benefits
Opioid Receptor AntagonismModulation of opioid receptors for pain management and addiction treatmentReduced side effects associated with traditional opioids
NeuropharmacologyInteraction with neurotransmitter systemsPotential treatment for depression and anxiety disorders
Targeted Drug DeliveryUse in nanoparticle formulations for cancer therapyEnhanced efficacy and reduced toxicity of chemotherapeutics

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H24N4O4/c1-25-15-10-14(11-16(12-15)26-2)20-19(24)13-6-8-23(9-7-13)17-4-5-18(27-3)22-21-17/h4-5,10-13H,6-9H2,1-3H3,(H,20,24)

InChI Key

GBYFCUKSLIBJSU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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